molecular formula C13H14FNO2 B572611 1-Boc-6-Fluoro-1H-indole CAS No. 1208459-96-4

1-Boc-6-Fluoro-1H-indole

Cat. No.: B572611
CAS No.: 1208459-96-4
M. Wt: 235.258
InChI Key: JYJYZNQHVVDOIE-UHFFFAOYSA-N
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Description

1-Boc-6-Fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a fluorine atom at the 6-position of the indole ring. This structural modification enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-6-Fluoro-1H-indole can be synthesized through various methods. One common approach involves the protection of 6-fluoroindole with a tert-butoxycarbonyl group. The reaction typically uses di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-6-Fluoro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic aromatic substitution (SNAr) reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indolenine derivatives or reduction to form indoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol (MeOH) are typical reagents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various 6-substituted indole derivatives.

    Deprotection Reactions: The primary product is 6-fluoro-1H-indole.

    Oxidation and Reduction Reactions: Products include indolenine and indoline derivatives.

Scientific Research Applications

1-Boc-6-Fluoro-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Boc-6-Fluoro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the Boc group provides stability during synthetic transformations. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-Boc-6-Fluoro-1H-indole can be compared with other indole derivatives:

    6-Fluoroindole: Lacks the Boc protecting group, making it less stable but more reactive in certain reactions.

    1-Boc-1H-indole: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Chloro-1-Boc-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness: this compound’s unique combination of a Boc protecting group and a fluorine atom at the 6-position provides a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl 6-fluoroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJYZNQHVVDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672117
Record name tert-Butyl 6-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208459-96-4
Record name tert-Butyl 6-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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